molecular formula C26H17ClN4O2S B11123442 (2Z)-2-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11123442
M. Wt: 485.0 g/mol
InChI Key: NMUHFVNBJGYNMZ-UCQKPKSFSA-N
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Description

The compound (2Z)-2-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a pyrazole ring, a thiazole ring, and a benzimidazole ring, making it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and a haloketone.

    Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives.

    Final Coupling Reaction: The final step involves coupling the previously synthesized intermediates under specific conditions to form the target compound. This step often requires the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of corresponding quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole and thiazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in various substitution reactions, especially electrophilic aromatic substitution on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and is used in the development of new synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Studies have shown that its unique structure allows it to interact with specific enzymes and receptors, leading to therapeutic effects.

Industry

In industry, the compound is explored for its potential use in materials science, particularly in the development of new polymers and advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C26H17ClN4O2S

Molecular Weight

485.0 g/mol

IUPAC Name

(2Z)-2-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C26H17ClN4O2S/c1-33-22-12-11-16(13-19(22)27)24-17(15-30(29-24)18-7-3-2-4-8-18)14-23-25(32)31-21-10-6-5-9-20(21)28-26(31)34-23/h2-15H,1H3/b23-14-

InChI Key

NMUHFVNBJGYNMZ-UCQKPKSFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)Cl

Origin of Product

United States

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